

"physical and chemical properties of 2-Chloro-1-ethoxymethylimidazole"

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Compound of Interest

Compound Name: 2-Chloro-1-ethoxymethylimidazole

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In-Depth Technical Guide: 2-Chloro-1-ethoxymethylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Chloro-1-ethoxymethylimidazole**, a heterocyclic compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document also includes extrapolated information from closely related structural analogs to provide a more complete profile. The guide details its role as a pharmaceutical intermediate, particularly in the development of antifungal agents and as a reactant in Suzuki-Miyaura coupling reactions. Detailed experimental protocols for the determination of key physicochemical properties are provided, alongside diagrammatic representations of its synthesis and relevant reaction mechanisms to support further research and application.

Introduction

2-Chloro-1-ethoxymethylimidazole is a substituted imidazole derivative with the molecular formula $C_6H_9ClN_2O$. Its structure, featuring a reactive chlorine atom at the 2-position and an ethoxymethyl group on the imidazole nitrogen, makes it a versatile intermediate in organic

synthesis. It is primarily recognized for its application in the synthesis of novel antifungal compounds and its utility in palladium-catalyzed cross-coupling reactions. This guide aims to consolidate the available data on its physical and chemical characteristics, provide standardized experimental methodologies for its analysis, and illustrate its synthetic and mechanistic pathways.

Physical Properties

Direct experimental data for many physical properties of **2-Chloro-1-ethoxymethylimidazole** are not readily available in the public domain. The following table summarizes the known data for the target compound and includes data from analogous structures, such as 2-chloro-1-methylimidazole and 2-chloro-1H-imidazole, to provide estimated values and context.

Property	2-Chloro-1-ethoxymethylimidazole	2-Chloro-1-methylimidazole (Analog)	2-Chloro-1H-imidazole (Analog)
Molecular Formula	C ₆ H ₉ ClN ₂ O	C ₄ H ₅ ClN ₂ [1]	C ₃ H ₃ ClN ₂ [2] [3] [4]
Molecular Weight	160.60 g/mol	116.55 g/mol [1] [5]	102.52 g/mol
Appearance	Liquid (at room temperature)	Colorless liquid [6]	White to almost white powder/crystal [7]
Melting Point	No data available	-10°C [5]	165-170 °C
Boiling Point	253.4 °C at 760 mmHg	214.8 °C at 760 mmHg [8] [9]	No data available
Flash Point	107.1 °C	83.7 °C [8]	Not applicable
Density	1.22 g/cm ³	1.26 g/cm ³ [9]	No data available
Solubility	No data available	No specific data	Very soluble in water [10]
logP (predicted)	1.2	No specific data	No specific data

Chemical Properties

Stability and Reactivity

2-Chloro-1-ethoxymethylimidazole is reported to be stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area in a tightly sealed container. It is incompatible with strong oxidizing agents[11].

The primary reactivity of this compound is centered around the 2-chloro substituent on the imidazole ring. This chlorine atom is susceptible to nucleophilic substitution, making the molecule a valuable building block. It is known to participate in Suzuki-Miyaura coupling reactions, where the chlorine is replaced by an aryl, vinyl, or other organic group.

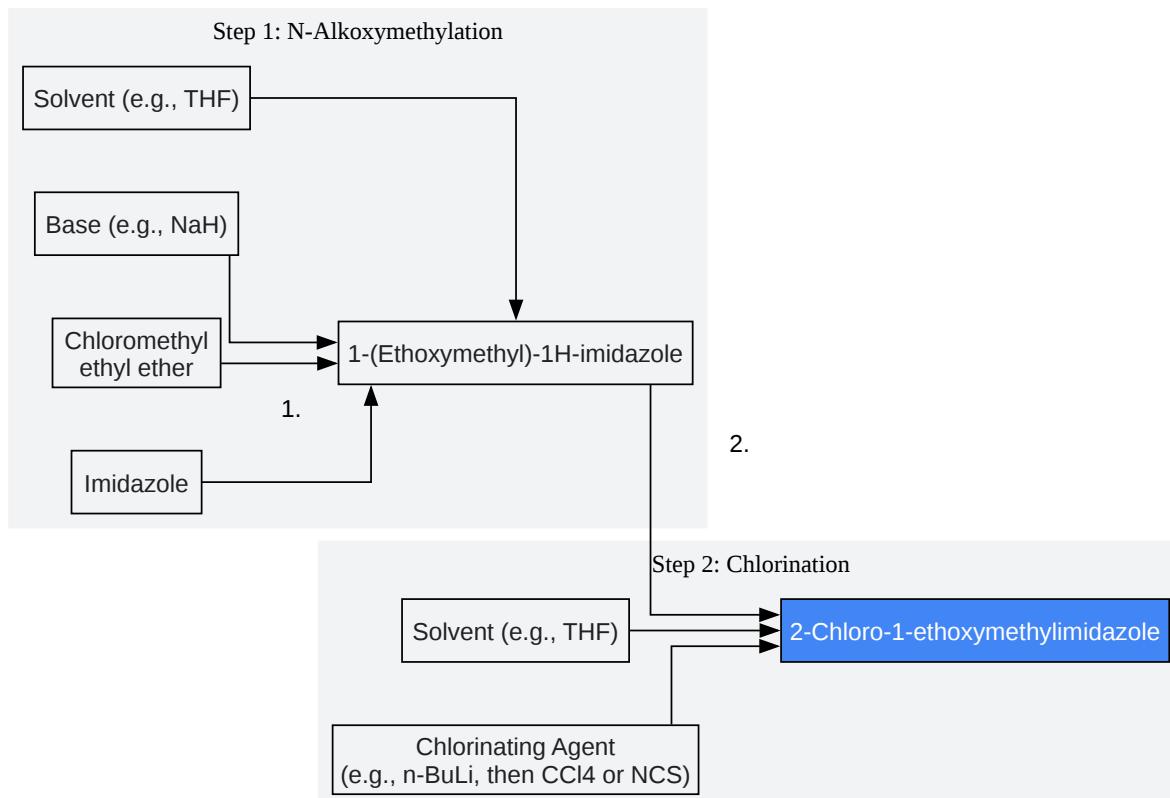
pKa

The pKa of **2-Chloro-1-ethoxymethylimidazole** has not been experimentally determined. However, the pKa of the conjugate acid of imidazole is approximately 7[12]. The presence of an electron-withdrawing chloro group at the 2-position is expected to decrease the basicity of the imidazole ring, thus lowering the pKa of its conjugate acid compared to unsubstituted imidazole.

Synthesis and Reactions

Plausible Synthesis Workflow

A specific, detailed synthesis protocol for **2-Chloro-1-ethoxymethylimidazole** is not widely published. However, a plausible two-step synthesis can be proposed based on standard organic chemistry reactions involving imidazoles. The first step involves the N-alkoxymethylation of imidazole, followed by chlorination at the 2-position.

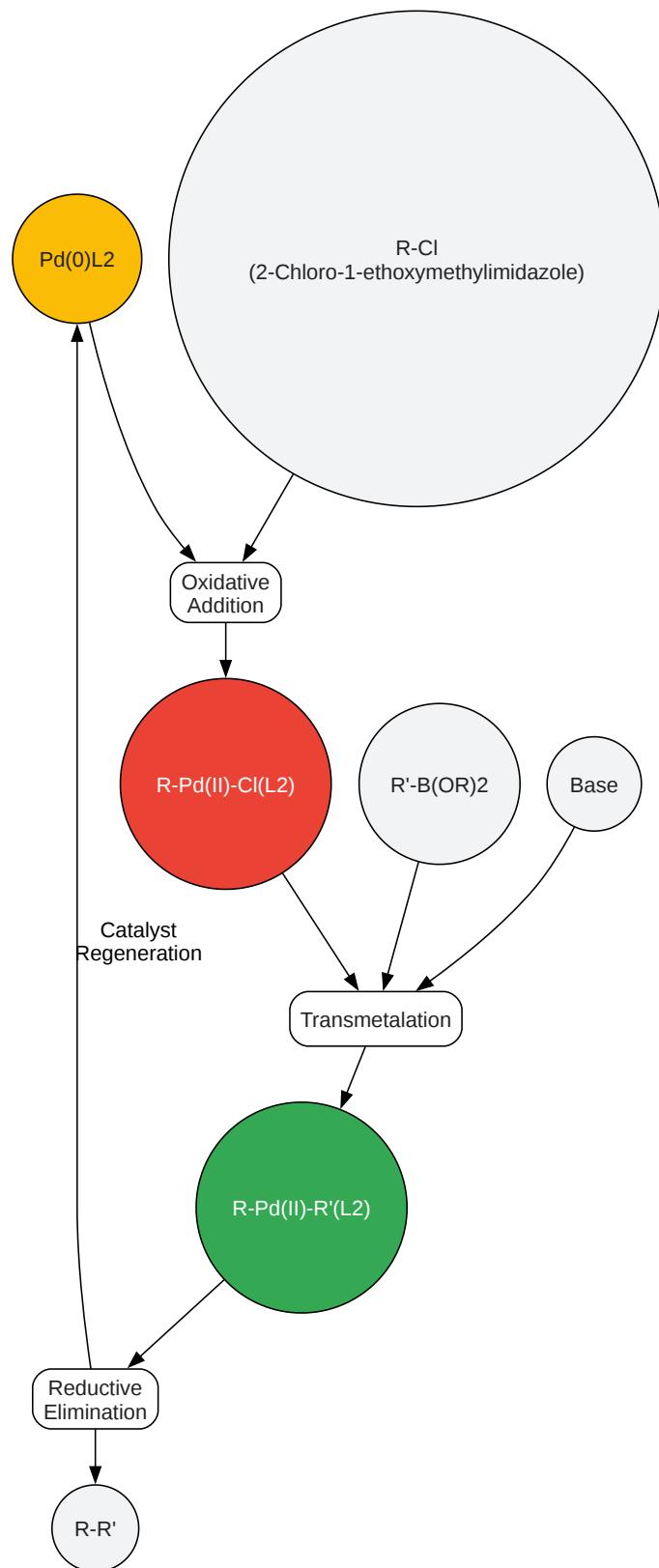
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Plausible two-step synthesis of **2-Chloro-1-ethoxymethylimidazole**.

Suzuki-Miyaura Coupling Reaction

2-Chloro-1-ethoxymethylimidazole serves as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The general mechanism involves the oxidative addition of the chloro-

imidazole to a Pd(0) catalyst, followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the coupled product.



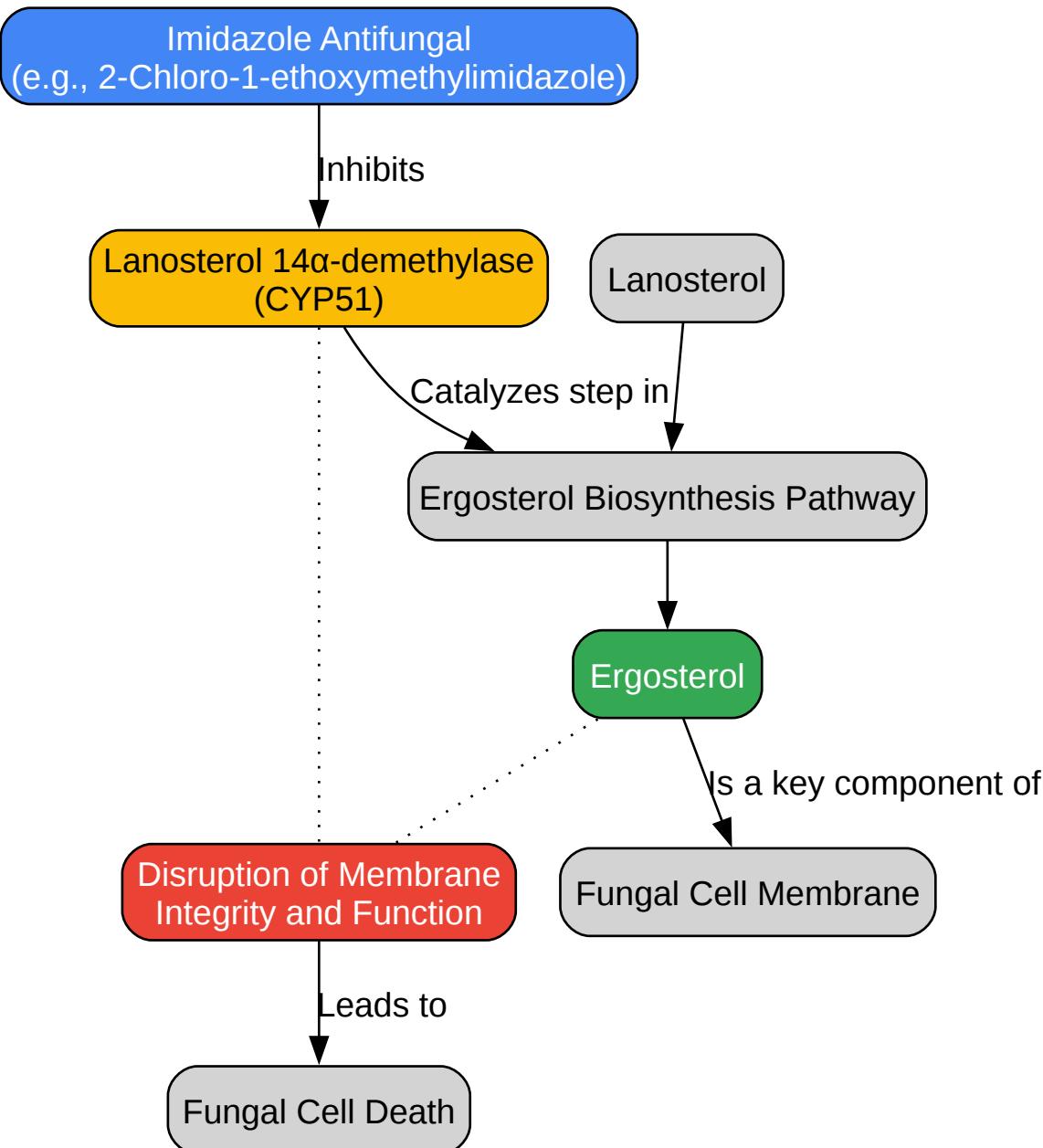
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Generalized mechanism of the Suzuki-Miyaura coupling reaction.

Biological Activity and Signaling Pathways

Antifungal Mechanism of Action

As an imidazole derivative, **2-Chloro-1-ethoxymethylimidazole** is expected to exhibit antifungal properties. Imidazole-based antifungal agents primarily act by inhibiting the enzyme lanosterol 14 α -demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi[13][14][15]. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells[13]. Inhibition of its synthesis leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death[13][16][17].



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Mechanism of action of imidazole-based antifungal agents.

Experimental Protocols

The following are generalized protocols for determining the key physical properties of **2-Chloro-1-ethoxymethylimidazole**.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of a liquid sample.

- Sample Preparation: Place approximately 0.5 mL of **2-Chloro-1-ethoxymethylimidazole** into a small test tube.
- Apparatus Setup: Insert a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid. Attach the test tube to a thermometer.
- Heating: Immerse the assembly in a heating bath (e.g., oil bath) and begin heating gently with constant stirring.
- Observation: Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.
- Confirmation: Remove the heat source. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.
- Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction to the observed boiling point will be necessary.

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method for determining solubility.

- Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
- Sample Preparation: To a series of small, labeled test tubes, add a known volume (e.g., 1 mL) of each solvent.
- Titration: Add a small, measured amount (e.g., 10 mg) of **2-Chloro-1-ethoxymethylimidazole** to each test tube.
- Mixing: Vigorously shake or vortex each tube for a set period (e.g., 1-2 minutes).
- Observation: Observe each tube for the dissolution of the solid. If it dissolves completely, add another measured amount and repeat the process until the solution is saturated (i.e., solid

material remains undissolved).

- Quantification: The solubility can be expressed as mg/mL or mol/L based on the total amount of solute that dissolved in the known volume of solvent. For more precise measurements, analytical techniques such as HPLC or UV-Vis spectroscopy can be used to determine the concentration of the saturated solution.

Determination of pKa (Potentiometric Titration)

This method determines the pKa by creating a titration curve.

- Solution Preparation: Prepare a standard solution of **2-Chloro-1-ethoxymethylimidazole** of known concentration in a suitable solvent (e.g., a water-ethanol mixture if solubility in pure water is low).
- Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
- Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known increments from a burette.
- Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- Titration Curve: Plot the measured pH versus the volume of titrant added.
- pKa Determination: The pKa is the pH at the half-equivalence point, where half of the imidazole has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

Conclusion

2-Chloro-1-ethoxymethylimidazole is a valuable chemical intermediate with established applications in medicinal chemistry and organic synthesis. While a complete experimental dataset for its physical properties is not yet available, this guide consolidates the existing information and provides context through data from analogous compounds. The provided experimental protocols offer a standardized approach for researchers to determine these missing values. The diagrammatic representations of its synthesis and reaction mechanisms

are intended to facilitate a deeper understanding and further exploration of this compound's chemical utility. As research in this area continues, a more comprehensive understanding of the properties and applications of **2-Chloro-1-ethoxymethylimidazole** is anticipated.

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